molecular formula C22H22N4O4 B4655157 [3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

Cat. No.: B4655157
M. Wt: 406.4 g/mol
InChI Key: LXDNDTOOCAGKBV-UHFFFAOYSA-N
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Description

[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple heterocyclic rings, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 1,3-benzodioxole derivatives and isoxazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research may include screening for activity against diseases like cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure may contribute to the design of advanced materials for electronics, catalysis, or other applications.

Mechanism of Action

The mechanism of action of [3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: A compound with a similar benzodioxole moiety.

    4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid: Another compound featuring the benzodioxole structure.

Uniqueness

What sets [3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE apart is its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[3-(1,3-benzodioxol-5-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-13-9-16(22(27)26-8-7-25-6-2-3-15(25)11-26)19-20(24-30-21(19)23-13)14-4-5-17-18(10-14)29-12-28-17/h4-5,9-10,15H,2-3,6-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDNDTOOCAGKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)N5CCN6CCCC6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

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